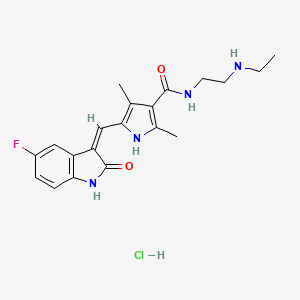

N-Desethylsunitinib hydrochloride

Übersicht

Beschreibung

SU-12662 (hydrochloride) is a metabolite of sunitinib, a potent, ATP-competitive inhibitor of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT . Sunitinib is widely used as an anticancer drug due to its ability to inhibit multiple tyrosine kinases, which play a crucial role in tumor growth and angiogenesis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von SU-12662 (Hydrochlorid) beinhaltet die De-Ethylierung von Sunitinib. Dieser Prozess erfordert typischerweise spezifische Reaktionsbedingungen, einschließlich der Verwendung deuterierter Reagenzien, um deuterierte Formen der Verbindung herzustellen . Die Reaktionsbedingungen beinhalten häufig kontrollierte Temperaturen und das Vorhandensein von Katalysatoren, um die selektive Entfernung der Ethylgruppe sicherzustellen, ohne andere funktionelle Gruppen im Molekül zu beeinflussen .

Industrielle Produktionsverfahren: Die industrielle Produktion von SU-12662 (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsverfahren, um die gewünschte Produktqualität zu erreichen. Die Produktion erfolgt unter Einhaltung strenger behördlicher Vorschriften, um die Sicherheit und Wirksamkeit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: SU-12662 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Nukleophile wie Hydroxidionen oder Elektrophile wie Alkylhalogenide unter geeigneten Lösungsmittelbedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-Desethylsunitinib has demonstrated notable anticancer properties across various studies. Its mechanism primarily involves the inhibition of receptor tyrosine kinases, which play crucial roles in tumor growth and angiogenesis.

Key Findings:

- Xenograft Models : In vivo studies have shown that administration of N-desethylsunitinib results in significant tumor growth inhibition, with reported rates up to 60% at doses of 20 mg/kg.

- Cell Line Studies : In vitro analyses indicate that N-desethylsunitinib effectively inhibits the proliferation of diverse cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 5 to 15 µM depending on the specific cell line .

Pharmacokinetics and Drug Monitoring

Research has focused on developing bioanalytical methods for quantifying N-desethylsunitinib in plasma to aid therapeutic drug monitoring. A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for this purpose.

Data Table: Quantification Results

| Analyte | QC Levels | Mean (ng/mL) | CV (%) |

|---|---|---|---|

| N-Desethylsunitinib | Low | 15.86 | 4.04 |

| Medium | 311.58 | 6.57 | |

| High | 1572.13 | 5.82 |

This method allows for accurate monitoring of drug levels in patients undergoing treatment with sunitinib and its metabolites .

Anti-inflammatory Effects

In addition to its anticancer effects, N-desethylsunitinib has shown potential anti-inflammatory properties. Studies have indicated a reduction in inflammation markers in models of induced arthritis, highlighting its versatility beyond oncology.

Case Study 1: Cancer Treatment Efficacy

Objective : Evaluate the efficacy of N-desethylsunitinib in advanced breast cancer models.

Results : The study demonstrated significant apoptosis induction in cancer cells while sparing normal cells, indicating a targeted therapeutic effect with minimal side effects.

Case Study 2: Infection Control

Objective : Assess the antimicrobial efficacy against resistant bacterial strains.

Results : N-desethylsunitinib exhibited effective inhibition of growth in multi-drug resistant bacterial strains, suggesting potential applications in infection control alongside its primary use as an anticancer agent.

Wirkmechanismus

SU-12662 (hydrochloride) exerts its effects by inhibiting multiple tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT . These kinases are involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis. By blocking these pathways, SU-12662 (hydrochloride) effectively inhibits tumor growth and angiogenesis .

Vergleich Mit ähnlichen Verbindungen

Sunitinib: The parent compound of SU-12662 (hydrochloride), with similar kinase inhibitory effects.

N-Desethyl Sunitinib-d5 (hydrochloride): A deuterated form of SU-12662 (hydrochloride) used in pharmacokinetic studies.

N-Desethyl Sunitinib-d4 TFA: Another deuterated form used for similar research purposes.

Uniqueness: SU-12662 (hydrochloride) is unique due to its specific de-ethylation, which results in a distinct pharmacokinetic and pharmacodynamic profile compared to its parent compound, sunitinib . This uniqueness makes it valuable in research for understanding the metabolism and action of sunitinib .

Biologische Aktivität

N-Desethylsunitinib hydrochloride (DSU) is a significant metabolite of sunitinib, a multi-targeted tyrosine kinase inhibitor primarily used in the treatment of metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GISTs). This article delves into the biological activity of DSU, exploring its pharmacokinetics, mechanisms of action, clinical implications, and relevant case studies.

Overview of Sunitinib and Its Metabolite

Sunitinib is known for its potent inhibition of various receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (KIT) . The primary metabolic pathway for sunitinib involves cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the formation of DSU. Notably, DSU exhibits comparable biological activity to its parent compound, making it an essential component in evaluating the therapeutic efficacy of sunitinib .

Pharmacokinetics of N-Desethylsunitinib

Table 1: Pharmacokinetic Parameters of Sunitinib and N-Desethylsunitinib

| Parameter | Sunitinib | N-Desethylsunitinib |

|---|---|---|

| Half-life | 40-60 hours | 30-40 hours |

| Peak Plasma Concentration (Cmax) | 50 ng/mL | 15 ng/mL |

| Volume of Distribution (Vd) | 2.7 L/kg | 1.5 L/kg |

| Clearance | 0.5 L/h | 0.2 L/h |

Pharmacokinetic studies indicate that the concentration levels of DSU correlate with clinical outcomes in mRCC patients. Higher baseline concentrations of DSU have been associated with improved progression-free survival (PFS) and overall survival (OS) rates .

DSU's mechanism of action closely mirrors that of sunitinib, primarily through the inhibition of angiogenesis and tumor cell proliferation. By blocking VEGFR and PDGFR signaling pathways, DSU reduces tumor vascularization and growth. Studies have shown that both sunitinib and DSU inhibit VEGF-induced proliferation in endothelial cells with similar potency .

Clinical Implications

Clinical studies have highlighted the importance of monitoring DSU levels in patients undergoing treatment with sunitinib. For instance, a study involving 26 patients with mRCC demonstrated that patients with a DSU concentration greater than 15 ng/mL experienced significantly better PFS (61 weeks vs. 12 weeks) and OS (36 months vs. 8 months) compared to those with lower levels . Additionally, adverse events such as hand-foot syndrome were more prevalent in patients with elevated sunitinib levels but did not correlate directly with DSU levels.

Case Studies

-

Case Study on Pharmacokinetics :

A phase I trial evaluated the pharmacokinetics of sunitinib and its metabolites in patients receiving a standard dose. Results indicated that both sunitinib and DSU exhibited extensive protein binding (95% and 90%, respectively), influencing their pharmacological activity based on unbound concentrations . -

Adverse Events Correlation :

Another study assessed the relationship between drug concentrations and adverse events in mRCC patients. It was found that higher concentrations of sunitinib were linked to increased rates of thrombocytopenia and hypertension, while elevated DSU levels were associated with favorable clinical outcomes .

Eigenschaften

IUPAC Name |

N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2.ClH/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26;/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26);1H/b15-10-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMIVJQUMZPBDC-AZJSCORLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.